molecular formula C16H34N8O8S B12041127 Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate

Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate

Cat. No.: B12041127
M. Wt: 498.6 g/mol
InChI Key: OWGMOHJVMCUZAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate is a chemical compound with the molecular formula C8H16N4O2·05H2SO4 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate typically involves the reaction of piperazine with ethyl chloroformate in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-carbamimidoylpiperazine-1-carboxylate hemisulfate is unique due to its specific structural features and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C16H34N8O8S

Molecular Weight

498.6 g/mol

IUPAC Name

ethyl 4-carbamimidoylpiperazine-1-carboxylate;sulfuric acid

InChI

InChI=1S/2C8H16N4O2.H2O4S/c2*1-2-14-8(13)12-5-3-11(4-6-12)7(9)10;1-5(2,3)4/h2*2-6H2,1H3,(H3,9,10);(H2,1,2,3,4)

InChI Key

OWGMOHJVMCUZAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=N)N.CCOC(=O)N1CCN(CC1)C(=N)N.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.